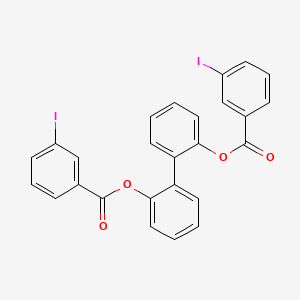
Biphenyl-2,2'-diyl bis(3-iodobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is an organic compound that consists of a biphenyl core with two 3-iodobenzoate groups attached at the 2,2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodobenzoate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The biphenyl core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .
Applications De Recherche Scientifique
Biphenyl-2,2’-diyl bis(3-iodobenzoate) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-2,2’-diyl bis(4-iodobenzoate): Similar structure but with iodine atoms at the 4-position of the benzoate groups.
Biphenyl-2,2’-diyl bis(3-bromobenzoate): Similar structure but with bromine atoms instead of iodine.
Biphenyl-2,2’-diyl bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions, such as halogen bonding and substitution reactions. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C26H16I2O4 |
|---|---|
Poids moléculaire |
646.2 g/mol |
Nom IUPAC |
[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H |
Clé InChI |
ZTASMRZGSQSHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















